Product packaging for Pterosterone(Cat. No.:CAS No. 18089-44-6)

Pterosterone

Cat. No.: B101409
CAS No.: 18089-44-6
M. Wt: 480.6 g/mol
InChI Key: UMMBJCYNGLCGEF-OAUIFJKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pterosterone is a naturally occurring phytoecdysteroid isolated from various plant species, including Vitex madiensis Oliv. (Lamiaceae) . As part of a diverse class of plant steroids, phytoecdysteroids are polyhydroxylated ketosteroids that share a cyclopentanoperhydro-phenanthrene carbon skeleton with a β-side chain at carbon-17, characterized by a cis-(5β-H) junction of rings A and B and a 7-en-6-one chromophore . This compound is of significant interest in pharmacological and biological research. Studies on a methanolic extract of Vitex madiensis leaves have demonstrated that this compound exhibits notable antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans . In silico studies further suggest its potential mechanism may involve interactions with microbial targets, supporting its role in antimicrobial research . Beyond its antimicrobial applications, this compound, like other phytoecdysteroids, is a subject of investigation for a wide spectrum of potential bioactive properties. Research into related ecdysteroids has shown promising anabolic, anti-diabetic, hepatoprotective, and anti-inflammatory effects in mammalian models, suggesting a broad utility for this compound in exploring metabolic, muscular, and inflammatory pathways . This product is intended for research purposes only in laboratory settings. It is strictly for use by qualified professionals. It is not for diagnostic or therapeutic use, and it is not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O7 B101409 Pterosterone CAS No. 18089-44-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18089-44-6

Molecular Formula

C27H44O7

Molecular Weight

480.6 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5S)-2,3,5-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H44O7/c1-14(2)18(28)12-23(32)26(5,33)22-7-9-27(34)16-10-19(29)17-11-20(30)21(31)13-24(17,3)15(16)6-8-25(22,27)4/h10,14-15,17-18,20-23,28,30-34H,6-9,11-13H2,1-5H3/t15-,17-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1

InChI Key

UMMBJCYNGLCGEF-OAUIFJKNSA-N

SMILES

CC(C)C(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)O

Isomeric SMILES

CC(C)[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)O

Canonical SMILES

CC(C)C(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)O

Origin of Product

United States

Biosynthetic Pathways of Pterosterone and Phytoecdysteroids

Phytoecdysteroids, including pterosterone, are plant-derived steroids that are structurally similar to insect molting hormones. tandfonline.comnih.gov Their synthesis in plants is a testament to the intricate and conserved nature of steroid biochemistry.

Precursor Compounds and Initial Metabolic Steps

The journey to synthesizing these complex molecules begins with simple, fundamental building blocks, primarily through the mevalonate (B85504) pathway.

The biosynthesis of all phytoecdysteroids originates from acetyl-CoA, a central molecule in cellular metabolism. tandfonline.comnih.gov Plants primarily utilize the cytosolic mevalonate (MVA) pathway to produce these compounds. nih.govmdpi.com In this pathway, acetyl-CoA is converted into mevalonic acid, which then leads to the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). tandfonline.comnih.gov The condensation of six of these isoprene (B109036) units forms squalene (B77637), a 30-carbon linear hydrocarbon. tandfonline.com Squalene then undergoes epoxidation and cyclization to form the foundational tetracyclic steroid nucleus. tandfonline.comresearchgate.net While higher plants can also produce IPP and DMAPP via the plastidial methylerythritol phosphate (B84403) (MEP) pathway, the MVA pathway is considered the predominant route for phytoecdysteroid synthesis. tandfonline.comnih.gov

Following the initial cyclization of squalene epoxide, the pathway diverges to produce various sterols that serve as direct precursors to phytoecdysteroids. The specific sterol used can vary between plant species, leading to different classes of ecdysteroids.

Cholesterol: This C27 sterol is a key precursor for the biosynthesis of C27-phytoecdysteroids. mdpi.comnih.gov Feeding experiments with labeled cholesterol in plants like Taxus baccata have confirmed its role as an intermediate in the production of ecdysone (B1671078) and 20-hydroxyecdysone (B1671079). tandfonline.com

Lathosterol (B1674540): In spinach (Spinacia oleracea), a well-studied model for phytoecdysteroid biosynthesis, the C27 sterol lathosterol has been identified as the primary precursor. mdpi.comresearchgate.net This indicates that the specific sterol substrate can differ among plant species. ashs.org

C28 and C29 Phytosterols (B1254722): Plants also produce sterols with additional alkyl groups at the C-24 position, such as campesterol (B1663852) (C28) and sitosterol (B1666911) (C29). nih.govd-nb.info These alkylated sterols serve as the precursors for the corresponding C28 and C29 phytoecdysteroids, like makisterone (B1173491) A. nih.gov

The detection of both cycloartenol (B190886) and lanosterol (B1674476) in some plants, such as spinach, suggests that dual biosynthetic pathways to these foundational sterols may exist, both potentially contributing to the pool of precursors for phytoecdysteroid production. ashs.org

Enzymatic Transformations and Diversification

Once the basic sterol framework is established, a series of enzymatic modifications, primarily hydroxylations and oxidations, occur to create the final, biologically active phytoecdysteroids.

Key Hydroxylation and Oxidation Steps

The conversion of a sterol precursor into a polyhydroxylated phytoecdysteroid involves a sequence of hydroxylation reactions at various positions on the steroid nucleus and side chain. mdpi.com These reactions are critical for the compound's biological activity and are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). tandfonline.comnih.gov

While the complete enzymatic pathway in plants is not fully elucidated, it is known to involve several key steps:

Formation of the 7-en-6-one chromophore: A characteristic feature of ecdysteroids is the presence of a double bond at C-7 and a ketone at C-6 (7-en-6-one), which is an early modification of the sterol precursor. nih.gov

Hydroxylation at C-14: The introduction of a hydroxyl group at the 14α-position is another crucial, early step in the pathway. mdpi.com

Sequential Hydroxylations: Subsequent hydroxylations occur at various positions, including C-2, C-20, C-22, and C-25, catalyzed by specific CYP450 enzymes. tandfonline.comnih.gov For instance, the final step in the biosynthesis of the common phytoecdysteroid 20-hydroxyecdysone is the C-20 hydroxylation of ecdysone, a reaction catalyzed by an ecdysone 20-monooxygenase. nih.gov In Ajuga reptans, the enzyme CYP71D443 has been identified as being responsible for C-22 hydroxylation. nih.govresearchgate.net this compound itself is characterized by hydroxyl groups at positions C-2, C-3, C-11, C-14, C-20, and C-24.

The table below summarizes the key enzymatic steps and the enzymes known to be involved, primarily from studies in insects, which are believed to be analogous in plants.

Reaction Step Enzyme Class Known Enzyme Example (from insects/plants) Function
Terminal HydroxylationsCytochrome P450Phantom (Phm), Disembodied (Dib), Shadow (Sad), Shade (Shd)Catalyze sequential hydroxylations at C-25, C-22, C-2, and C-20. tandfonline.com
C-22 HydroxylationCytochrome P450CYP71D443 (in Ajuga reptans)Catalyzes the hydroxylation at the C-22 position. nih.gov
C-20 HydroxylationCytochrome P450Ecdysone 20-monooxygenase (Shade)Converts ecdysone to 20-hydroxyecdysone. nih.gov

Combinatorial Biosynthetic Systems and Structural Diversity

The immense structural diversity of phytoecdysteroids, with over 500 known analogues, is not the result of hundreds of unique, linear pathways. mdpi.commdpi.com Instead, it arises from a "combinatorial biosynthetic system." mdpi.com This system is envisioned as a network of enzymes, particularly hydroxylases, that have relaxed substrate specificity. mdpi.com

After the formation of an early common intermediate, likely a 14α-hydroxy-7-en-6-one sterol, the molecule can be acted upon by various enzymes in different sequences. mdpi.com This network allows for a multitude of structural permutations from a small number of initial precursors. The specific profile of ecdysteroids produced by a plant is therefore determined by the relative expression, activity, and regulation of the enzymes within this network, such as hydroxylases, oxidases, and transferases. mdpi.com This metabolic grid, rather than a simple linear pathway, is an efficient way for plants to generate a complex cocktail of defensive compounds. researchgate.net

Regulation of Phytoecdysteroid Biosynthesis in Plants

The production of phytoecdysteroids is a tightly regulated process, influenced by developmental cues, environmental stresses, and internal signaling molecules. Evidence suggests that while most plants may possess the genetic blueprint for phytoecdysteroid synthesis, the expression of these pathways is often suppressed or "silenced" in many species or under normal growth conditions. researchgate.netnih.gov

Regulation occurs at multiple levels:

Developmental Stage: The concentration of phytoecdysteroids can vary significantly between different plant organs and change throughout the plant's life cycle. mdpi.com For example, in Spinacia oleracea, ecdysteroids are produced in older leaves and transported to younger, more vulnerable tissues. mdpi.com

Environmental Triggers: Biosynthesis is often induced in response to biotic stress. Mechanical damage and herbivory by insects can trigger a rapid increase in phytoecdysteroid production as a defense mechanism. d-nb.infoashs.org

Signaling Molecules: Plant stress hormones, particularly jasmonates like methyl jasmonate (MeJA), are potent elicitors of phytoecdysteroid biosynthesis. d-nb.inforsc.orgphytojournal.com Application of MeJA to spinach roots and Ajuga bracteosa hairy root cultures has been shown to significantly enhance the production of these compounds. ashs.orgrsc.org This suggests that jasmonate signaling pathways play a key role in activating the expression of biosynthetic genes. mdpi.com There is also extensive crosstalk between signaling pathways, such as those involving salicylic (B10762653) acid and jasmonates, which can fine-tune the plant's defense responses. mdpi.comnih.gov

Feedback Inhibition: The pathway is also subject to feedback regulation. Studies in spinach have shown that elevated levels of phytoecdysteroid end-products can inhibit the incorporation of mevalonic acid into the precursor lathosterol, indicating that the pathway can be shut down when sufficient levels of the compounds have accumulated. ashs.orgashs.org

This complex regulatory network allows plants to produce these metabolically expensive defensive compounds precisely when and where they are needed most.

Genetic Capacity and Expression Modulation

The biosynthesis of this compound and other phytoecdysteroids is a complex process rooted in the plant's genetic framework. Evidence suggests that a wide array of plant species possess the inherent genetic machinery to produce these compounds; however, the expression of these biosynthetic pathways is often tightly regulated and, in many cases, suppressed. mdpi.comresearchgate.net This differential regulation accounts for the significant variation in phytoecdysteroid accumulation observed across different plant species, and even within different tissues of the same plant. mdpi.commdpi.com

The genetic foundation for phytoecdysteroid synthesis lies within the pathways responsible for producing sterol precursors, primarily the mevalonate (MVA) and non-mevalonate (MEP) pathways which provide the basic building blocks for all terpenoids. nih.gov From these precursors, a series of enzymatic reactions, largely catalyzed by cytochrome P450 (CYP) monooxygenases, orchestrate the intricate hydroxylations and oxidations that lead to the diverse array of phytoecdysteroid structures. nih.govufv.brresearchgate.net

Research into the genetic regulation of these pathways has been advanced significantly through comparative transcriptomic studies. By comparing the gene expression profiles of tissues with high and low concentrations of phytoecdysteroids, scientists can identify candidate genes involved in their biosynthesis. For instance, a comparative transcriptome analysis of the leaves and roots of Cyanotis arachnoidea, a plant rich in 20-hydroxyecdysone, revealed that the expression of genes in the MVA pathway was significantly higher in the roots, which corresponded to a higher accumulation of the phytoecdysteroid. nih.govnih.gov This study also identified 20 candidate CYP genes that were highly expressed in the roots, suggesting their potential role in the later, more specific steps of 20-hydroxyecdysone biosynthesis. nih.govnih.gov

One of the key enzymes identified in phytoecdysteroid biosynthesis is a cytochrome P450, specifically CYP71D443 , isolated from the hairy roots of Ajuga reptans. nih.gov Functional characterization of this enzyme confirmed its role in the C-22 hydroxylation of a 5β-ketone substrate, a crucial step in the formation of 20-hydroxyecdysone. researchgate.netnih.gov While this enzyme is specific to 20-hydroxyecdysone biosynthesis, it highlights the critical role of the CYP superfamily in generating the structural diversity of phytoecdysteroids. The formation of this compound likely involves a similar, yet distinct, set of CYP enzymes that catalyze hydroxylation at different positions on the steroid backbone. The vast number and functional diversity of CYP genes in plants provide the necessary toolkit for such chemical diversification. mdpi.com

The expression of these biosynthetic genes is not static; it is dynamically modulated by a variety of internal and external factors. Developmental stage plays a significant role, with phytoecdysteroid accumulation often being tissue-specific. nih.gov Furthermore, external stimuli, such as elicitors, can induce the expression of biosynthetic genes. A study on the fern Microsorum scolopendria demonstrated that the application of chitosan (B1678972) led to an increase in the accumulation of 20-hydroxyecdysone. researchgate.net This was accompanied by the upregulation of several genes in the terpenoid and steroid biosynthetic pathways, including multiple cytochrome P450s. researchgate.net

The regulation of these biosynthetic genes is orchestrated by a network of transcription factors. Families of transcription factors such as MYB, WRKY, bHLH, AP2/ERF, and NAC are known to be key regulators of secondary metabolite biosynthesis in plants. oup.comresearchgate.net These transcription factors can bind to specific promoter regions of the biosynthetic genes, thereby activating or repressing their transcription in response to developmental cues or environmental stresses. oup.com For example, in Cyanotis arachnoidea, 90 transcription factors were found to be highly expressed in the roots along with the biosynthetic genes, suggesting a coordinated regulatory network. nih.govnih.gov The interplay between these transcription factors and the biosynthetic genes ultimately determines the final profile and concentration of phytoecdysteroids, including this compound, in a given plant.

Research Findings on Gene Expression Modulation

Gene/Gene FamilyOrganismObserved Expression ChangeCondition/TissueAssociated PhytoecdysteroidReference
Mevalonate (MVA) Pathway GenesCyanotis arachnoideaUpregulatedRoots (compared to leaves)20-Hydroxyecdysone nih.govnih.gov
Cytochrome P450 Genes (20 candidates)Cyanotis arachnoideaUpregulatedRoots (compared to leaves)20-Hydroxyecdysone nih.govnih.gov
CYP71D443Ajuga reptansHighly expressedHairy roots20-Hydroxyecdysone researchgate.netnih.gov
Terpenoid and Steroid Biosynthetic Genes (including CYPs)Microsorum scolopendriaUpregulatedChitosan treatment20-Hydroxyecdysone researchgate.net
Transcription Factors (90 candidates)Cyanotis arachnoideaHighly expressedRoots (compared to leaves)20-Hydroxyecdysone nih.govnih.gov
CPD (CYP90A1)Arabidopsis thalianaDownregulatedTreatment with brassinolideBrassinosteroids (related steroids) mpg.denih.gov

Molecular Mechanisms of Pterosterone and Phytoecdysteroid Action in Non Mammalian Systems

Interactions with Invertebrate Endocrine Systems

In non-adapted insects, the ingestion of plants containing phytoecdysteroids like Pterosterone can lead to severe physiological disruptions. These compounds interfere with the precise hormonal regulation of development, a process critical for insect survival. scialert.netresearchgate.net

The primary mode of action for this compound and other phytoecdysteroids in insects is through their interaction with the ecdysone (B1671078) receptor (EcR). scialert.net The functional ecdysteroid receptor is a heterodimer, a complex formed by two different protein units: the ecdysteroid receptor protein (EcR) and the ultraspiracle protein (USP). nih.govresearchgate.netisopsoc.org This EcR/USP complex is a ligand-activated transcription factor, meaning it binds to specific sequences on DNA (ecdysone response elements, or EcREs) to regulate the expression of target genes, but only after being activated by a hormone ligand. mdpi.comnih.govnih.gov

This compound and its analogues act as agonists of the EcR, meaning they can bind to the receptor and activate it, mimicking the function of the insect's natural molting hormone, 20-hydroxyecdysone (B1671079). scialert.netnih.gov In some cases, phytoecdysteroids like Ponasterone A have demonstrated a higher activation power or binding affinity for the EcR than the endogenous hormone itself. scielo.br This binding initiates the downstream cascade of gene expression that normally triggers molting and metamorphosis. scialert.netresearchgate.net

Molecular TargetInteracting Compound ClassMechanism of Action
Ecdysone Receptor (EcR/USP Heterodimer)Phytoecdysteroids (e.g., this compound)Binds to the ligand-binding domain of the EcR subunit, activating the receptor complex. nih.govisopsoc.org
Ecdysone Response Elements (EcREs) on DNAActivated EcR/USP-Phytoecdysteroid ComplexThe activated receptor complex binds to specific DNA sequences in the promoter regions of target genes. mdpi.comnih.gov
Target GenesActivated EcR/USP-Phytoecdysteroid ComplexRegulates (typically initiates) the transcription of early response genes involved in the molting process. scialert.netnih.gov

This table summarizes the key molecular interactions of phytoecdysteroids in invertebrate systems based on available research.

The insect life cycle is characterized by a series of precisely timed molts, which are governed by pulses of ecdysteroids. ncsu.edunih.gov The successful completion of molting, or ecdysis, depends on the rise and subsequent fall of ecdysteroid titers in the hemolymph. nih.govncsu.edu The ingestion of phytoecdysteroids disrupts this delicate hormonal balance. scialert.net

By acting as potent EcR agonists, compounds like this compound cause untimely and sustained activation of the molting signaling pathway. nih.gov This leads to a variety of developmental defects in non-adapted insects, including:

Precocious and Incomplete Molting: Insects may initiate the molting process prematurely, before they are developmentally ready, often resulting in an inability to properly shed the old exoskeleton. mdpi.comnih.gov

Growth and Metamorphic Abnormalities: The disruption of gene expression cascades can lead to malformed structures, failures in metamorphosis, and arrested development. nih.gov

Mortality: The physiological stress and physical damage resulting from abnormal molting frequently lead to the death of the insect. nih.govnih.gov

These adverse outcomes are the basis of the protective effect these compounds confer to the plants that produce them. mdpi.com

The ability of this compound and other phytoecdysteroids to disrupt insect development positions them as effective allelochemicals—compounds produced by one organism that affect the growth, survival, or reproduction of another. mdpi.commdpi.com Plants synthesize these chemicals as a form of defense against phytophagous (plant-eating) insects. nih.gov

EffectDescription
Endocrine Disruption Mimicry of molting hormones leads to untimely activation of the ecdysone receptor, disrupting the normal developmental program. mdpi.com
Developmental Abnormalities Causes lethal effects such as growth cessation, incomplete ecdysis (molting), and reproductive failure. mdpi.comnih.gov
Antifeedant Properties Can act as a feeding deterrent, causing insects to avoid consuming the plant tissue. mdpi.com
Toxicity In non-adapted insects, ingestion can lead to metabolic disruption and mortality. nih.gov

This table outlines the primary consequences of phytoecdysteroid-induced hormonal imbalance in susceptible insects.

Cellular and Molecular Responses in Plants

While the role of phytoecdysteroids as defensive agents against insects is well-documented, their function within the plants that produce them is less understood. They are classified as secondary metabolites, and to date, no specific plant hormone receptors for phytoecdysteroids have been identified. mdpi.com However, evidence suggests they can elicit biological responses at the cellular and molecular level.

Research indicates that phytoecdysteroids possess the ability to alter gene expression profiles within plants, potentially through direct or indirect interaction with DNA. mdpi.comnih.gov Transcription factors, which are proteins that bind to specific DNA sequences (cis-acting elements) in the promoter regions of genes, are the primary regulators of gene expression. frontiersin.org It has been suggested that allelochemicals like phytoecdysteroids can alter gene expression by influencing the binding of these transcription factors. mdpi.com This modulation of gene activity could be part of a plant's broader defensive or stress-response strategy. mdpi.comnih.gov

Phytoecdysteroids have been observed to induce protein biosynthesis in plants. mdpi.com Protein synthesis is a fundamental and energy-intensive process where genetic information is translated into functional proteins, such as enzymes or structural components. tum.dewikipedia.org This process is tightly regulated and can be induced by specific substrates or stimuli. tum.defrontiersin.org By stimulating the production of new proteins, phytoecdysteroids may help modulate metabolic responses, potentially enhancing the plant's defense mechanisms or its ability to cope with stress. mdpi.com

Cellular ProcessObserved Effect of Phytoecdysteroids
Gene Expression Can alter gene expression profiles, possibly via mechanisms involving DNA binding. mdpi.comnih.gov
Protein Biosynthesis Induces the synthesis of proteins, which may contribute to enhanced metabolic and defensive capabilities. mdpi.com

This table summarizes the reported cellular and molecular responses to phytoecdysteroids within plant systems.

Influence on Antioxidant Defense Systems (Enzymatic and Non-Enzymatic)

Phytoecdysteroids play a notable role in bolstering the antioxidant defenses of non-mammalian organisms. mdpi.comresearchgate.net They promote both enzymatic and non-enzymatic systems that protect cells from damage caused by reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydroxyl radicals. mdpi.comresearchgate.netnih.gov This action helps to reduce oxidative stress and decrease levels of malondialdehyde, a marker of lipid peroxidation. mdpi.comresearchgate.net

Enzymatic Antioxidant Systems: The primary enzymatic defenses include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). frontiersin.orgmdpi.com

Superoxide Dismutase (SOD): This enzyme is the first line of defense, converting superoxide radicals into hydrogen peroxide. frontiersin.org Studies on 20-hydroxyecdysone, a closely related phytoecdysteroid, show that it can activate cellular antioxidant enzymes like SOD to mediate protective effects. mdpi.com

Catalase (CAT): This enzyme neutralizes hydrogen peroxide by converting it into water and oxygen.

Glutathione Peroxidase (GPx) and Glutathione-S-Transferase (GST): These enzymes are involved in detoxifying a variety of harmful substances. Exposure of insects to certain botanical compounds has been shown to induce oxidative stress, leading to significant alterations in the activity of these enzymes. agriscigroup.us

Table 2: Influence of Phytoecdysteroids on Antioxidant Defense Components

Defense SystemComponentObserved Effect of Phytoecdysteroid Exposure
Enzymatic Superoxide Dismutase (SOD)Activity can be increased, enhancing the primary defense against ROS. mdpi.comagriscigroup.us
Catalase (CAT)Activity can be induced as a response to oxidative stress. agriscigroup.us
Glutathione Peroxidase (GPx)Activity can be altered (inhibited or induced) depending on the context. agriscigroup.us
Glutathione-S-Transferase (GST)Activity can be altered, indicating a role in detoxification pathways. agriscigroup.us
Non-Enzymatic Glutathione (GSH)Promoted, contributing to the reduction of oxidative stress. mdpi.comresearchgate.netagriscigroup.us

Cross-talk with Plant Hormonal Signaling (Theories and Hypotheses)

While the role of phytoecdysteroids as defense compounds against insects is well-established, their function within the plants that produce them is less clear and is the subject of ongoing investigation. ufv.br Theories suggest potential cross-talk with endogenous plant hormonal signaling networks, although direct evidence for many of these interactions remains limited. mdpi.com

Investigation of Phytohormonal Roles

A central question is whether phytoecdysteroids like this compound function as true plant hormones (phytohormones). ufv.br Currently, they are primarily classified as secondary metabolites. mdpi.com This classification is largely because, to date, no specific plant receptors for phytoecdysteroids have been identified, which is a key characteristic of a hormone. mdpi.com

However, several hypotheses for their role in plants have been proposed:

Phytohormonal Activity: Some evidence suggests that phytoecdysteroids, such as 20-hydroxyecdysone, may affect physiological processes and regulate plant metabolism, growth, and development. ufv.brresearchgate.net

Defensive Compounds: The most widely accepted role is as allelochemicals that protect plants from phytophagous insects and other herbivores. mdpi.comufv.br

Growth and Proliferation: It has also been suggested that they may serve as a source of polyhydroxylated phytosterols (B1254722) necessary for plant cell growth and proliferation. ufv.br

Interactions with Brassinosteroids

The most compelling hypothesis for hormonal cross-talk involves brassinosteroids (BRs). mdpi.com This is based on the striking structural similarity between phytoecdysteroids and BRs. mdpi.comresearchgate.net Brassinosteroids are a class of steroid phytohormones that regulate a wide array of developmental processes, including cell elongation and stress responses. mdpi.com

The BR signaling pathway is well-characterized and involves a cell-surface receptor kinase, BRI1, which, upon binding to BR, initiates a phosphorylation cascade. mdpi.comnih.gov This cascade leads to the inactivation of the kinase BIN2, allowing the transcription factors BZR1 and BES1 to accumulate in the nucleus and regulate the expression of BR-responsive genes. frontiersin.orgfrontiersin.org

While there is no direct evidence of this compound or other phytoecdysteroids binding to BR receptors or directly activating the BR signaling cascade, the structural analogy suggests a potential for interaction. It is theorized that phytoecdysteroids might mimic BRs to some degree or otherwise modulate the BR pathway, but this remains a topic for future research. mdpi.com

Limited Research on Crosstalk with Other Phytohormones (e.g., Gibberellins (B7789140), Cytokinins)

Research into the cross-talk between phytoecdysteroids and other major phytohormones like gibberellins and cytokinins is extremely limited. mdpi.com While complex interaction networks exist between all major phytohormones to orchestrate plant development, a definitive role for phytoecdysteroids within these networks has not been established. ijarbs.comnih.gov

Gibberellins (GAs): GA signaling is crucial for processes like stem elongation and seed germination. frontiersin.org The pathway is regulated by DELLA proteins, which act as repressors. csic.es Bioactive GAs lead to the degradation of DELLA proteins, thus promoting growth. nih.govusp.br There is currently no significant research demonstrating that phytoecdysteroids directly influence DELLA protein levels or other components of the GA signaling pathway.

Cytokinins (CKs): Cytokinins are key regulators of cell division and differentiation. harvard.edu Their signaling pathway is a multistep phosphorelay system adapted from bacterial two-component systems, involving histidine kinase receptors (AHKs) and response regulators (ARRs). actanaturae.ruscispace.comnih.gov As with gibberellins, there is a lack of studies showing direct interaction between phytoecdysteroids and the cytokinin signaling components.

The potential for these interactions remains an open question, highlighting a gap in the current understanding of the complete biological role of phytoecdysteroids within plants. mdpi.com

Biological and Ecological Roles of Pterosterone and Phytoecdysteroids

Plant Defense Mechanisms Against Herbivory

Phytoecdysteroids, including pterosterone, are crucial for protecting plants from being eaten by insects and other herbivores. wikipedia.orgwikipedia.org These compounds act as a natural defense, deterring pests and disrupting their normal life cycles. wikipedia.org

Deterrence of Phytophagous Insects

Plants produce a variety of secondary metabolites, including phytoecdysteroids, to defend against herbivorous insects. nih.govscielo.org.pe These compounds can act as toxins or repellents, making the plant unpalatable or harmful to insects that attempt to feed on it. wikipedia.orgwikipedia.org The presence of phytoecdysteroids like this compound in plant tissues can lead to a range of negative effects on insects, including premature molting, weight loss, and other metabolic disturbances that can ultimately lead to death. wikipedia.org This chemical defense is a critical strategy for plant survival, reducing the damage caused by phytophagous insects. nih.gov

Research has shown that the application of phytoecdysteroids to plants can decrease infestations by various insects. wikipedia.org This deterrent effect is a key aspect of the plant's constitutive defense system, which is always present, as well as its induced defense system, which is activated in response to herbivore attacks. wikipedia.org The production of these defensive compounds is an evolutionary adaptation that helps plants to thrive despite the constant threat of herbivory. nih.gov

Effects on Insect Taste Receptors and Feeding Behavior

Phytoecdysteroids, such as this compound, have a significant impact on the feeding behavior of insects by directly interacting with their taste receptors. nih.govresearchgate.net Many insects possess specialized gustatory neurons that can detect these compounds, leading to a strong feeding deterrent effect. researchgate.netcabidigitallibrary.org When an insect encounters a plant containing phytoecdysteroids, these chemicals can stimulate deterrent cells in the insect's taste organs, signaling that the plant is not a suitable food source. researchgate.net

Electrophysiological studies have demonstrated that phytoecdysteroids elicit responses from the taste receptors of various insect species. researchgate.net For instance, in some moth larvae, taste sensilla on the maxilla are responsible for detecting these compounds. researchgate.net This sensory input plays a crucial role in the insect's decision to either continue feeding or to seek out a different plant. cabidigitallibrary.org The ability of insects to taste phytoecdysteroids is a key element in the plant's chemical defense strategy, effectively reducing herbivory by making the plant tissue unappealing. researchgate.net

The following table summarizes the observed effects of different phytoecdysteroids on the feeding behavior and taste receptors of various insect species based on research findings.

PhytoecdysteroidInsect SpeciesObserved Effect
This compound Rhipicephalus sanguineus (tick)Elicits electrophysiological responses in chelicerae. researchgate.net
20-hydroxyecdysone (B1671079) Tenebrio castaneum (flour beetle)Exhibits significant antifeedant activity. researchgate.net
Polypodine B Tenebrio castaneum (flour beetle)Shows a lower antifeedant effect compared to 20-hydroxyecdysone. researchgate.net
Makisterone (B1173491) A Rhipicephalus sanguineus (tick)Elicits electrophysiological responses in chelicerae. researchgate.net
Ponasterone A Rhipicephalus sanguineus (tick)Elicits electrophysiological responses in chelicerae. researchgate.net

Anti-Nematode Activity and Plant Protection

Phytoecdysteroids contribute to this defense by exhibiting nematicidal activity, meaning they can kill nematodes, or by acting as repellents. nih.govresearchgate.net Research has shown that the application of phytoecdysteroids can reduce nematode infestations in plants. wikipedia.org The presence of these compounds in plant tissues can disrupt the life cycle of nematodes and deter them from feeding on the roots. nih.govresearchgate.net This form of chemical defense is a vital component of a plant's ability to withstand attacks from soil-borne pests. frontiersin.org

The following table highlights various phytochemicals, including phytoecdysteroids and other compounds, and their observed effects on different nematode species.

Phytochemical ClassCompound(s)Nematode SpeciesObserved Effect
Phytoecdysteroids GeneralGeneralEnhance plant tolerance and provide defense. nih.govresearchgate.net
Terpenoids Terpinen-4-ol, α-terpineolGeneralStronger nematicidal activity. bvsalud.org
Flavonoids Kaempferol, Quercetin, MyricetinMeloidogyne incognitaRepellent and nematistatic. frontiersin.org
Benzaldehyde BenzaldehydePratylenchus penetransHigh nematicidal activity. nih.gov
Carvacrol CarvacrolPratylenchus penetransHigh nematicidal activity. nih.gov

Roles in Plant Stress Responses

Mitigation of Biotic and Abiotic Stresses

Phytoecdysteroids play a significant role in mitigating both biotic and abiotic stresses in plants. nih.govresearchgate.net Biotic stresses are those caused by living organisms, such as insects, nematodes, and pathogens, while abiotic stresses are caused by non-living environmental factors like drought, salinity, and extreme temperatures. nih.gov Phytoecdysteroids contribute to a plant's defense against biotic stressors through their allelochemical properties, which can deter or harm pests. nih.gov

Enhancement of Plant Tolerance

Phytoecdysteroids enhance a plant's tolerance to various stresses by triggering a cascade of beneficial physiological and biochemical changes. nih.govresearchgate.net One of the key mechanisms is the promotion of the plant's enzymatic and non-enzymatic antioxidant defense systems. nih.govresearchgate.net This leads to a decrease in reactive oxygen species, such as superoxide (B77818) radicals and hydroxyl radicals, which can cause significant damage to plant cells. nih.govresearchgate.net

Furthermore, phytoecdysteroids can induce protein biosynthesis and modulate carbohydrate and lipid synthesis, which are crucial for plant growth and stress recovery. nih.govresearchgate.net By bolstering these fundamental metabolic processes, phytoecdysteroids help to maintain cellular function and integrity even under adverse conditions. This enhanced tolerance allows plants to better withstand environmental challenges and maintain their growth and productivity. nih.gov

Impact on Physiological and Metabolic Responses in Plants

Phytoecdysteroids are considered secondary metabolites, meaning they are not directly involved in a plant's primary processes of growth and development. mdpi.com However, their production can be influenced by various factors, and they can, in turn, affect the plant's physiological and metabolic state.

While the direct role of this compound in plant physiology is not extensively documented, the broader class of phytoecdysteroids has been shown to be involved in plant defense mechanisms. nih.govmdpi.com For instance, the production of 20-hydroxyecdysone in spinach is triggered by both mechanical damage and insect feeding. caldic.com This suggests a responsive system where the plant increases the synthesis of these defensive compounds upon detecting a threat.

The metabolic pathways leading to phytoecdysteroid synthesis originate from the mevalonate (B85504) pathway, using acetyl-CoA as a precursor. nih.gov Plants are capable of synthesizing these compounds from cholesterol or other plant sterols. nih.gov The concentration and types of phytoecdysteroids can vary between different plant organs, as well as with the seasons and geographical location. mdpi.com In annual plants, for example, higher concentrations are often found in younger tissues, leaves, flowers, and seeds. mdpi.com

It's important to note that while phytoecdysteroids have clear defensive roles, some research suggests they might have other physiological functions, such as being a form of sterol storage or having a role in cell proliferation, though evidence for these functions remains limited. mdpi.com

Inter-species Interactions beyond Herbivory

The influence of phytoecdysteroids extends beyond plant-insect interactions, affecting other organisms in the ecosystem.

Research has shown that phytoecdysteroids can influence the growth of certain algae and cyanobacteria. For example, ecdysterone, a common phytoecdysteroid, has been observed to stimulate growth in the cyanobacterium Nostoc. mdpi.comresearchgate.net Specifically, concentrations between 10⁻⁹ M and 10⁻⁷ M led to increased dinitrogen fixation, heterocyst formation, cell size, and protein synthesis in Nostoc 6720 cultures. researchgate.net Similarly, exogenous application of ecdysone (B1671078) or 20-hydroxyecdysone at concentrations of 10⁻¹⁰–10⁻⁸ M has been found to promote the growth and development of the green alga Chlorella vulgaris. mdpi.com

This suggests that phytoecdysteroids, at certain concentrations, can have a growth-promoting or modulatory effect on some microorganisms. The exact mechanisms and ecological implications of these interactions are still being explored. It is hypothesized that these effects may be related to the structural similarities between phytoecdysteroids and other growth-regulating compounds. mdpi.com

OrganismPhytoecdysteroidConcentrationObserved EffectReference
Nostoc 6720 (Cyanobacterium)Ecdysterone10⁻⁹ M - 10⁻⁷ MStimulated dinitrogen fixation, heterocyst formation, cell size, and protein synthesis researchgate.net
Chlorella vulgaris (Alga)Ecdysone, 20-Hydroxyecdysone10⁻¹⁰ M - 10⁻⁸ MFacilitated growth and development mdpi.com

Ecological Significance and Evolutionary Aspects

The presence of phytoecdysteroids in plants has significant ecological and evolutionary implications, particularly in the context of plant-herbivore relationships and the potential for agricultural applications.

The prevailing theory is that the diversity of phytoecdysteroids and other plant secondary metabolites is a result of co-evolution between plants and herbivorous insects. mdpi.comcas.cz This "arms race" involves plants evolving chemical defenses to deter herbivores, while insects, in turn, evolve mechanisms to tolerate or detoxify these compounds. arccjournals.comuchicago.edu

Phytoecdysteroids act as a defense mechanism by disrupting the hormonal systems of non-adapted insects that ingest them. researchgate.netdocsdrive.com By mimicking the insect's own molting hormones, these compounds can cause premature and incomplete molting, leading to developmental abnormalities, sterility, or death. researchgate.netresearchgate.net This provides a strong selective pressure for insects to develop resistance and for plants to produce novel or more potent defensive compounds. uchicago.edu

While these compounds are effective against generalist herbivores, some specialized insects have evolved the ability to detoxify them, allowing them to feed on phytoecdysteroid-containing plants. arccjournals.comdocsdrive.com This dynamic of defense and counter-defense is a key driver of biodiversity in both plants and insects. mdpi.comcas.cz

The insecticidal properties of phytoecdysteroids make them promising candidates for the development of biopesticides. weedinfo.com.aueje.cz As natural plant products, they are generally considered to be more biodegradable and environmentally friendly than synthetic pesticides. weedinfo.com.auresearchgate.net The use of such botanical insecticides could be a key component of integrated pest management (IPM) programs, helping to reduce reliance on chemical pesticides and mitigate issues like pest resistance and environmental contamination. eje.czeuropa.eu

Research is ongoing to explore the most effective ways to utilize phytoecdysteroids for crop protection. This includes identifying plants with high concentrations of these compounds and developing methods for their extraction and formulation. researchgate.net Furthermore, there is potential to enhance the natural defenses of crop plants by breeding for higher phytoecdysteroid content. mdpi.com The goal is to develop sustainable crop protection strategies that are effective, environmentally safe, and economically viable. europa.eueos.commdpi.com

Research AreaFocusPotential BenefitReference
Biopesticide DevelopmentIsolation and formulation of phytoecdysteroids from plants.Environmentally friendly alternative to synthetic pesticides. weedinfo.com.auresearchgate.net
Plant BreedingEnhancing the natural production of phytoecdysteroids in crop species.Increased resistance of crops to insect pests. mdpi.com
Integrated Pest Management (IPM)Incorporating phytoecdysteroid-based products into broader pest control strategies.Reduced reliance on chemical pesticides and more sustainable agriculture. eje.czeuropa.eu

Advanced Research Methodologies for Pterosterone Analysis and Study

Isolation and Purification Techniques

The isolation of Pterosterone from its natural sources, such as ferns of the Acrostichum genus, is a multi-step process that relies on a combination of chromatographic techniques to achieve a high degree of purity. The initial step typically involves the extraction of the plant material with organic solvents of increasing polarity, such as a methanol-water mixture, to obtain a crude extract rich in secondary metabolites, including this compound. nih.govresearchgate.net

Following extraction, the crude mixture undergoes a series of purification steps. Column chromatography is a fundamental technique used for the initial fractionation of the extract. nih.govresearchgate.net Silica gel is a commonly employed stationary phase, with a gradient elution system of solvents like chloroform (B151607) and methanol (B129727) used to separate compounds based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

For final purification and to obtain highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. springernature.comresearchgate.net This technique utilizes high pressure to pass the solvent through a column packed with a stationary phase, offering superior resolution and separation efficiency compared to traditional column chromatography. Reverse-phase columns, such as C18, are frequently used for the separation of steroids like this compound. springernature.comresearchgate.net

Spectroscopic and Spectrometric Characterization

Once isolated, the structural confirmation of this compound is achieved through a suite of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool for elucidating the precise structure of organic molecules. uobasrah.edu.iq For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete assignment of its proton (¹H) and carbon (¹³C) signals. nih.gov

¹H NMR spectra provide information about the chemical environment of each proton in the molecule, including the number of neighboring protons, through chemical shifts (δ) and coupling constants (J).

¹³C NMR spectra reveal the number of unique carbon atoms and their chemical environments. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom. researchgate.net

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons within the this compound molecule.

COSY experiments identify protons that are coupled to each other, typically on adjacent carbons.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is essential for piecing together the complete carbon skeleton and assigning quaternary carbons.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methyl Protons (e.g., C-18, C-19, C-21, C-26, C-27)0.8 - 1.215 - 25
Methylene Protons1.0 - 2.520 - 45
Methine Protons1.5 - 4.030 - 60
Olefinic Proton (e.g., H-7)~5.8120 - 140
Carbons attached to Oxygen3.5 - 4.565 - 85
Carbonyl Carbon (C-6)->200
Olefinic Carbons (C-7, C-8)-120 - 165

Note: These are estimated ranges based on general steroid and ecdysteroid structures. Actual values may vary.

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. youtube.com High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile molecules like this compound. researchgate.net

In HR-ESI-MS, the sample is ionized to produce protonated molecules [M+H]⁺ or adducts with other ions (e.g., [M+Na]⁺). The high-resolution mass analyzer then measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the precise molecular formula. youtube.comyoutube.com For instance, the analysis of a closely related compound, this compound 20,22-acetonide, by HR-ESI-MS showed a sodium adduct ion [M+Na]⁺, which was used to confirm its molecular formula. A similar approach would be used for this compound to confirm its molecular formula of C₂₇H₄₄O₇.

Tandem mass spectrometry (MS/MS) experiments can also be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information that can help to confirm the identity of the compound by revealing characteristic losses of functional groups. researchgate.net

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule, which provides information about the presence of chromophores, particularly conjugated systems. libretexts.org Steroids containing an α,β-unsaturated ketone moiety, such as the 7-en-6-one system in this compound, exhibit a characteristic absorption maximum (λmax) in the UV region. masterorganicchemistry.comyoutube.com

This absorption is due to the π → π* electronic transition within the conjugated system. masterorganicchemistry.com The λmax for such systems in ecdysteroids typically falls in the range of 240-250 nm. The precise λmax value for this compound is a key parameter for its identification and quantification.

Chromatographic Separation Methods

Chromatography is the cornerstone of the analysis of this compound, used for both its purification and its quantitative determination in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of this compound in complex mixtures such as plant extracts. encyclopedia.pubnih.govnih.gov The method's high resolution, speed, and sensitivity make it ideal for this purpose.

A typical HPLC analysis of this compound involves a reverse-phase system. encyclopedia.pubnih.gov

Interactive Data Table: Typical HPLC Parameters for this compound Analysis

Parameter Description
Column Reverse-phase C18 (octadecylsilyl) column.
Mobile Phase A gradient or isocratic mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol. encyclopedia.publcms.cz
Detection UV detector set at the λmax of this compound (around 240-250 nm). nih.govsielc.com
Flow Rate Typically in the range of 0.5 - 1.5 mL/min.
Temperature Column temperature is often controlled (e.g., 25-40 °C) to ensure reproducibility.

By comparing the retention time and UV spectrum of a peak in a sample chromatogram to that of a pure this compound standard, the compound can be identified and quantified. The development of a robust and validated HPLC method is essential for the quality control of herbal preparations and for pharmacokinetic studies involving this compound. encyclopedia.pubnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique employed for the separation, identification, and quantification of various compounds, including steroids like this compound. diva-portal.org This method is particularly advantageous due to its high chromatographic resolution. researchgate.net For the analysis of steroid hormones, a capillary GC column, often with a 100% dimethylpolysiloxane stationary phase, is frequently utilized. This choice is dictated by the high temperatures, often exceeding 300°C, required to elute high molecular weight hormones in a timely manner while maintaining good peak shape and resolution. restek.com

A critical aspect of GC-MS analysis for steroids is the derivatization process. This chemical modification is necessary to improve the volatility and thermal stability of the compounds, making them suitable for gas chromatography. restek.com Common derivatization agents include methoxylamine HCl and trimethylsilyl (B98337) imidazole. restek.com This process also aids in producing characteristic mass fragmentation patterns, which are essential for the accurate determination of functional groups on the steroid molecule. diva-portal.org

The mass spectrometer component of the GC-MS system plays a crucial role in the identification of the separated compounds. It provides detailed structural information, which, when combined with the retention time from the gas chromatograph, allows for high confidence in compound identification. mdpi.com Despite its power, a significant drawback of GC-MS is the often lengthy and labor-intensive sample preparation required, which can include extraction, clean-up, and derivatization steps. diva-portal.orgfu-berlin.de

ParameterDescriptionSignificance in this compound Analysis
Stationary PhaseTypically 100% dimethylpolysiloxane for high-temperature stability. restek.comEnsures efficient separation of high molecular weight this compound derivatives.
DerivatizationChemical modification (e.g., silylation) to increase volatility and thermal stability. diva-portal.orgrestek.comCrucial for making this compound amenable to GC analysis and for producing characteristic mass spectra.
IonizationTechniques such as Electron Impact (EI) are commonly used.Generates reproducible fragmentation patterns for structural elucidation.
DetectionMass spectrometer detects and quantifies the fragmented ions.Provides high selectivity and sensitivity for accurate this compound measurement.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) presents a powerful and alternative approach for the analysis of steroids, including this compound. nih.govresearchgate.net This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which offers advantages such as lower viscosity and high diffusivity, leading to fast and highly efficient separations. nih.gov Recent advancements in SFC technology, particularly Ultra-Performance Supercritical Fluid Chromatography (UPSFC), have expanded its application to a wide range of compounds. nih.govresearchgate.net

A key advantage of SFC-MS over traditional methods like GC-MS is the often-reduced need for sample derivatization, which can simplify sample preparation and shorten analytical times. nih.gov Furthermore, SFC can offer improved separation of isomers and enantiomers compared to other chromatographic techniques. nih.gov When coupled with tandem mass spectrometry (MS/MS), SFC provides excellent sensitivity and specificity for the analysis of complex biological samples. nih.govresearchgate.net

The development of a successful SFC-MS method involves the careful selection of a stationary phase to achieve good resolution and the addition of an appropriate co-solvent to aid in analyte solvation. nih.gov The hyphenation of SFC with mass spectrometry has been crucial in enhancing the selectivity and sensitivity of the methods. nih.gov This combination allows for the robust, selective, and highly sensitive profiling of steroids in various matrices. nih.govresearchgate.net

ParameterDescriptionAdvantage in this compound Analysis
Mobile PhasePrimarily supercritical CO2, often with a polar co-solvent. nih.govAllows for high-efficiency separations at lower temperatures than GC.
Stationary PhaseVarious options are available, selection is key for resolution. nih.govEnables tailored separation of this compound from related compounds.
Ionization SourceMultimodal sources like ESCi can ionize both lipophilic and polar compounds. nih.govProvides versatility in detecting this compound and its potential metabolites.
Analysis TimeGenerally shorter than GC-MS due to faster separations. nih.govIncreases sample throughput in research and screening applications.

Bioassay Development and Application in Non-Mammalian Models

In Vitro and In Vivo Insect Bioassays

The biological activity of this compound and other ecdysteroids is frequently evaluated using insect-based bioassays, both in vitro and in vivo. nih.gov These assays are critical for understanding the hormonal effects of these compounds in their primary biological context. In vivo models, such as the fruit fly (Drosophila melanogaster), the greater wax moth (Galleria mellonella), and the tobacco hornworm (Manduca sexta), have been demonstrated to provide results comparable to mammalian systems for certain toxicological studies. nih.gov

In vitro systems, utilizing insect cell lines, have become increasingly valuable for toxicological and mechanistic studies. nih.gov These cell culture-based assays offer several advantages, including reduced cost, shorter experimental times, and the ability to control experimental conditions with high precision. nih.gov Established protocols are available for testing the effects of chemical compounds on various insect cell lines, where the compound of interest is introduced, and subsequent toxicity or hormonal activity is measured. nih.gov

Plant Growth and Germination Assays

While primarily known for their role in insects, the effects of phytoecdysteroids like this compound are also investigated in plant systems. Plant growth and germination assays are utilized to determine the potential physiological roles of these compounds in plants. The regulation of plant growth by steroid compounds can be concentration-dependent, with low concentrations sometimes promoting growth and high concentrations leading to inhibition. nih.gov

These assays typically involve the application of exogenous this compound to seeds or seedlings and the subsequent measurement of various growth parameters. Key metrics often include seed germination rates, root and shoot elongation, and callus formation. nih.gov For instance, studies have shown that certain steroids can accelerate seed germination and promote reproductive growth in some plant species. nih.gov The interaction of these compounds with endogenous plant hormone signaling pathways, such as those involving gibberellins (B7789140) and abscisic acid, is an area of active research. uv.mxresearchgate.net

Structure-Activity Relationship (SAR) Studies in Non-Mammalian Contexts

Approaches to Elucidating Biological Activity Differences Among Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound relates to its biological activity. In non-mammalian contexts, particularly in insects, these studies are crucial for identifying the key structural features required for hormonal effects. researchgate.netmdpi.com The availability of a wide variety of naturally occurring ecdysteroid analogues from plants has significantly aided these investigations. researchgate.net

ApproachDescriptionApplication to this compound Analogues
Comparative BioassaysSystematic testing of a series of structurally related compounds in a standardized bioassay. researchgate.netAllows for the ranking of the biological potency of different this compound analogues.
Molecular ModelingComputational simulation of the three-dimensional structure of molecules and their interactions with biological targets. researchgate.netProvides insights into how this compound and its analogues bind to insect ecdysteroid receptors.
QSAR AnalysisStatistical methods that relate the chemical structure of compounds to their biological activity. researchgate.netDevelops predictive models to estimate the activity of untested this compound analogues.

Future Directions and Emerging Research Avenues for Pterosterone

Unraveling Complex Biosynthetic Pathways and Regulatory Networks

The complete biosynthetic pathway of pterosterone, like many other phytoecdysteroids, remains largely unelucidated. While it is generally accepted that phytoecdysteroids are synthesized from cholesterol or other phytosterols (B1254722) via the mevalonate (B85504) pathway, the specific enzymatic steps and intermediate compounds leading to this compound are not fully known. nih.govmdpi.com Future research will likely focus on identifying and characterizing the cytochrome P450 enzymes and other catalytic proteins involved in the hydroxylation and oxidation reactions that transform precursor molecules into the final this compound structure.

A critical aspect of this research will be understanding the regulatory networks that govern this compound biosynthesis. wur.nl This involves investigating how genetic and environmental factors influence the expression of biosynthetic genes. wur.nl For instance, studies have shown that factors like light, temperature, and nutrient availability can affect the accumulation of phytoecdysteroids in plants. mdpi.com Transcriptomic and metabolomic approaches will be instrumental in identifying transcription factors and signaling pathways that respond to these cues and modulate the production of this compound. mdpi.commdpi.com Elucidating these regulatory networks could open avenues for manipulating this compound levels in plants for various applications.

Deepening Understanding of Molecular Interactions in Target Organisms

The biological effects of this compound are mediated by its interactions with specific molecular targets within organisms. In insects, phytoecdysteroids like this compound are known to interfere with the ecdysteroid receptor (EcR), a nuclear receptor that plays a crucial role in molting and development. oup.com Future studies will likely employ techniques such as X-ray crystallography and computational modeling to gain a more detailed picture of how this compound binds to the EcR and how this interaction triggers downstream physiological responses. nih.govopentargets.org Understanding these molecular interactions at an atomic level could inform the design of more potent and selective insect control agents.

In mammals, the molecular targets of this compound are less well-defined. While some studies suggest potential interactions with nuclear receptors and signaling pathways involved in muscle growth and metabolism, the precise mechanisms remain an active area of investigation. frontiersin.orgtandfonline.com Advanced techniques like fluorescence resonance energy transfer (FRET) microscopy can be used to visualize and quantify protein-protein interactions in living cells, providing insights into how this compound influences cellular signaling cascades. nih.gov Identifying the specific receptors and binding partners of this compound in mammalian cells is a key step towards understanding its pharmacological potential.

Table 1: Investigated Molecular Interactions of this compound and Related Phytoecdysteroids

Organism/SystemTarget/PathwayObserved EffectResearch Focus
Insects (e.g., Plodia interpunctella)Ecdysteroid Receptor (EcR)Disruption of growth and development. oup.comStructure-activity relationship studies to identify the most effective phytoecdysteroids for pest control. oup.com
Mammalian Skeletal MusclePI3K/Akt/mTORC1 pathwayPotential modulation of muscle regeneration and anti-inflammatory responses. frontiersin.orgInvestigating the direct effects on inflammatory mechanisms and tissue morphology during muscle recovery. frontiersin.org
Human Cancer Cell Lines (LU-1, MCF7, HepG2)Not specifiedCytotoxic activity of this compound derivatives. researchgate.netElucidating the mechanism of action and identifying specific molecular targets. researchgate.net
Human Nuclear ReceptorsNot fully elucidatedPotential binding and interaction. mdpi.comCharacterizing the binding affinity and functional consequences of this compound interaction with various human nuclear receptors.

Exploring Ecological Roles and Applications in Plant Biotechnology

The presence of this compound and other phytoecdysteroids in certain plants suggests they play a significant ecological role, primarily as a defense mechanism against herbivorous insects. oup.combiophytis.com By mimicking insect molting hormones, these compounds can disrupt the life cycle of pests, thus deterring predation. oup.com Future ecological research will aim to quantify the protective effects of this compound in natural ecosystems and explore the co-evolutionary arms race between plants producing these compounds and the insects that feed on them.

The defensive properties of this compound also present exciting opportunities in plant biotechnology. nih.govresearchgate.net Genetic engineering could be employed to enhance the production of this compound in crop plants, thereby increasing their natural resistance to insect pests and reducing the need for synthetic pesticides. mdpi.commdpi.com This approach aligns with the goals of sustainable agriculture by providing an environmentally friendly method of crop protection. frontiersin.org Furthermore, understanding the biosynthetic pathway could allow for the transfer of the entire pathway into new plant species or microorganisms for large-scale production. researchgate.net

Advancements in Analytical Techniques for Comprehensive Profiling

The accurate detection and quantification of this compound in complex biological matrices are crucial for all areas of research. Current analytical methods primarily rely on chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). frontiersin.orgmdpi.commdpi.com These methods provide high sensitivity and selectivity for identifying and measuring this compound and its metabolites. nih.govnih.gov

Future advancements in analytical chemistry are expected to further enhance the capabilities for this compound profiling. The development of ultra-high-performance liquid chromatography (UHPLC) and tandem mass spectrometry (MS/MS) methods will likely lead to even greater sensitivity and faster analysis times. mdpi.comnih.gov Furthermore, the application of untargeted metabolomics approaches, utilizing high-resolution mass spectrometry and advanced data analysis techniques, will enable a more comprehensive profiling of the entire ecdysteroid metabolome. frontiersin.org This will not only facilitate the discovery of new this compound-related compounds but also provide a more holistic view of the metabolic pathways and networks in which this compound is involved.

Q & A

Q. What are the established protocols for isolating and characterizing Pterosterone from natural sources?

this compound is typically isolated via silica gel column chromatography, with subfractions eluted using solvent gradients (e.g., CH₂Cl₂/MeOH). Structural confirmation relies on HR-ESI-MS for molecular formula determination and NMR spectroscopy (¹H and ¹³C) to assign functional groups and stereochemistry. For example, this compound 20,22-acetonide was characterized using [α]D²⁵ = +70.6 (MeOH), HR-ESI-MS (m/z 543.3272 [M+Na]⁺), and NMR data (Table 1) .

Table 1: Key NMR Data for this compound 20,22-Acetonide

Proton/Carbonδ (ppm, acetone-d₆)MultiplicityAssignment
H-201.32sAcetonide CH₃
C-2299.5-Acetonide quaternary carbon
Adapted from Tran et al. (2024) .

Q. How can researchers validate the purity and identity of newly isolated this compound analogs?

Purity is assessed via HPLC with UV/Vis or MS detection. Identity confirmation requires cross-referencing spectroscopic data (NMR, IR) with literature values. For novel compounds, X-ray crystallography or comparative analysis with synthetic standards is recommended. Known compounds should cite prior authentication methods (e.g., Blunt et al. (1979) for absolute configuration) .

Q. What in vitro bioactivity assays are commonly used to evaluate this compound derivatives?

Cytotoxicity assays (e.g., MTT or SRB tests) are standard for screening anticancer potential. Dose-response curves (e.g., IC₅₀ values) and controls (e.g., doxorubicin) are critical. For endocrine activity, receptor-binding assays (e.g., androgen/estrogen receptor luciferase reporter systems) are employed .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?

Contradictions may arise from variations in assay conditions (e.g., cell lines, exposure time) or compound purity. Mitigation strategies include:

  • Replicating experiments under standardized protocols .
  • Comparative meta-analysis of raw data from multiple studies .
  • Validating results using orthogonal assays (e.g., apoptosis markers alongside cytotoxicity) .

Q. What methodologies are recommended for studying this compound’s interaction with hormone receptors?

Use in silico docking (e.g., AutoDock Vina) to predict binding affinities, followed by in vitro validation via competitive binding assays. For in vivo relevance, consider transgenic models or gene knockout studies to isolate receptor-specific effects .

Q. How can structural analogs of this compound be designed to enhance metabolic stability?

Apply medicinal chemistry principles:

  • Introduce methyl or fluorine groups to block metabolic hotspots.
  • Use prodrug strategies (e.g., acetonide derivatives) to improve bioavailability .
  • Validate modifications via stability assays in liver microsomes .

Q. What statistical approaches are suitable for analyzing dose-dependent effects in this compound bioassays?

Nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) calculates IC₅₀ values. For multi-variable datasets (e.g., time × concentration effects), two-way ANOVA with post-hoc tests (Tukey’s HSD) is recommended. Ensure power analysis to determine sample size adequacy .

Methodological Best Practices

Q. How to ensure reproducibility in this compound research?

  • Document experimental parameters exhaustively (e.g., solvent batches, temperature fluctuations) .
  • Deposit raw data (spectra, assay results) in repositories like Zenodo or Figshare .
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What are common pitfalls in interpreting NMR data for this compound derivatives?

  • Overlooking solvent peaks (e.g., acetone-d₆ residual signals).
  • Misassigning diastereotopic protons; use 2D NMR (COSY, HSQC) for resolution .

Data Presentation Guidelines

  • Tables : Use cell-based formatting, avoid color/shading, and provide footnotes for abbreviations (e.g., “s” = singlet) .
  • Supporting Information : Include synthetic procedures, spectral copies, and statistical outputs as supplementary files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.